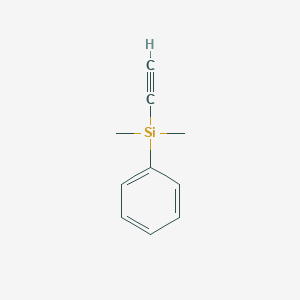

(Dimethylphenylsilyl)acetylene

Descripción general

Descripción

(Dimethylphenylsilyl)acetylene is a compound that features a silicon atom bonded to two methyl groups and a phenyl group, with the silicon also connected to an acetylenic (ethynyl) group. This structure is part of a broader class of organosilicon compounds that are of interest due to their utility in various chemical reactions and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of (dimethylphenylsilyl)acetylene derivatives can be achieved through various methods. One approach involves the radical addition of organosilanes to acetylenes. For example, triethylborane can induce the addition of tris(trimethylsilyl)silane to acetylenes, resulting in compounds such as (Z)-1-tris(trimethylsilyl)silyl-1-dodecene with high yield and stereoselectivity . This method demonstrates the potential for creating (dimethylphenylsilyl)acetylene through similar radical addition reactions.

Molecular Structure Analysis

The molecular structure of related silylacetylene compounds can be quite complex. For instance, the crystalline complex of triphenylsilylacetylene with triphenylphosphineoxide exhibits short C–H···O hydrogen bonds, which are among the shortest reported for acetylenic donors . This suggests that (dimethylphenylsilyl)acetylene could also form strong intermolecular interactions due to the acetylenic hydrogen.

Chemical Reactions Analysis

(Dimethylphenylsilyl)acetylene and its analogs participate in various chemical reactions. For example, the reaction of acetylenecarboxylic acid with amines can lead to products where a methoxycarbonylmethylene group is a common structural element, indicating the potential reactivity of the acetylenic group in (dimethylphenylsilyl)acetylene . Additionally, the cycloaddition of S-α-(dimethylphenylsilyl)benzyl acylates with acetylenic dipolarophiles can yield thiophene derivatives, showcasing the versatility of silyl-acetylene compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (dimethylphenylsilyl)acetylene derivatives can be inferred from related compounds. For instance, the electrochemical silylation of phenylacetylene can lead to silylated ethynyl and ethenyl derivatives, which suggests that (dimethylphenylsilyl)acetylene could undergo similar electrochemical transformations . The hydrosilylation of unsaturated compounds with 5-dimethylsilylfurfural diethyl acetal also indicates that (dimethylphenylsilyl)acetylene could react with unsaturated compounds to form various adducts .

Aplicaciones Científicas De Investigación

Transition-Metal Catalyzed Reactions : (Dimethylphenylsilyl)acetylene undergoes effective transition-metal catalyzed silylzincation and silylalumination, providing vinylsilanes with high stereo- and regioselectivities (Wakamatsu et al., 1986).

Silylcupration of Acetylenes : This compound reacts with hex-1-yne, propyne, acetylene itself, phenylacetylene, and hex-3-yne to give products of syn addition of the dimethylphenylsilyl group and the copper, leading to vinylsilanes (Fleming, Newton, & Roessler, 1981).

Radical Addition in Organic Synthesis : It's used in radical addition reactions, such as triethylborane induced radical addition to acetylenes, showing effectiveness in hydrosilylation (Miura, Oshima, & Utimoto, 1993).

Reactivity in Hydrotrioxides Formation : Involved in the preparation and characterization of dimethylphenylsilyl hydrotrioxides, indicating potential in studying reactive intermediates (Plesničar, Cerkovnik, Koller, & Kovač, 1991).

Electrochemical Silylation : Useful in electrochemical silylation of phenylacetylene, yielding various silylated ethynyl and ethenyl derivatives (Jouikov & Salaheev, 1996).

Synthesis of Thiophene Derivatives : Employed in the synthesis of thiophene derivatives through cycloaddition reactions, showing versatility in organic synthesis (Komatsu et al., 2002).

Polymerization : It's used in the polymerization of acetylenes, such as the synthesis of high molecular weight polymers from o-(Dimethylphenylsilyl)phenylacetylene (Masuda, Katahira, Tsuchihara, & Higashimura, 1992).

Infrared Studies of Acetylene Dimer : Its involvement in studies of acetylene dimer, providing insights into molecular interactions and structures (Prichard, Nandi, & Muenter, 1988).

Impact on Soot Formation : Studied for its effect on the formation of soot and gas products when mixed with acetylene under different conditions (Esarte, Millera, Bilbao, & Alzueta, 2010).

Synthesis of Aryl- and Vinyl-Substituted Derivatives : Useful in converting acetylene into aryl- and vinyl-substituted derivatives in the presence of nickel or palladium complexes (Cassar, 1975).

Mecanismo De Acción

Target of Action

(Dimethylphenylsilyl)acetylene is a silylated alkyne It is reported to participate in the alkynylation of amines , suggesting that amines could be its potential targets.

Mode of Action

The interaction of (Dimethylphenylsilyl)acetylene with its targets involves the process of alkynylation . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. In this case, the (Dimethylphenylsilyl)acetylene provides the alkyne group that is introduced into the amines .

Biochemical Pathways

Given its role in the alkynylation of amines , it can be inferred that it may influence the biochemical pathways involving amines.

Result of Action

The molecular and cellular effects of (Dimethylphenylsilyl)acetylene’s action would depend on the specific amines it interacts with and the context of these amines within biochemical pathways. The alkynylation of amines could potentially alter their function and interactions within the cell .

Safety and Hazards

(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

Propiedades

IUPAC Name |

ethynyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAMHJAEFEPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399112 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dimethylphenylsilyl)acetylene | |

CAS RN |

17156-64-8 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (dimethylphenylsilyl)acetylene contribute to the formation of silacyclopropenes?

A1: According to the research, (dimethylphenylsilyl)acetylene acts as a reactant in a thermal reaction with acylpolysilanes like pivaloyltris(trimethylsilyl)silane. [] The process is believed to involve the following steps:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)

![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)